Introduction: The Architectural Significance of a Unique Building Block
Introduction: The Architectural Significance of a Unique Building Block
An In-Depth Technical Guide to Boc-D-3,3-Diphenylalanine: Properties, Applications, and Protocols
In the landscape of peptide chemistry and drug discovery, the rational design of molecular scaffolds is paramount. Boc-D-3,3-Diphenylalanine, a non-proteinogenic amino acid derivative, represents a critical tool for researchers seeking to impart specific, desirable characteristics onto peptide-based molecules. Its structure is distinguished by two key features: the N-terminal tert-butyloxycarbonyl (Boc) protecting group and the geminal diphenyl groups at the β-carbon.
The Boc group is a cornerstone of classic peptide synthesis, offering robust protection of the alpha-amino function that can be removed under specific acidic conditions, allowing for sequential chain elongation.[1][][3] More profoundly, the twin phenyl rings introduce significant steric bulk and hydrophobicity. This unique architecture is not merely an incidental feature; it is a design element used to enforce specific secondary structures, enhance proteolytic stability, and modulate receptor-binding affinity.[4] This guide provides a comprehensive overview of the chemical properties, applications, and handling of Boc-D-3,3-Diphenylalanine for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The utility of Boc-D-3,3-Diphenylalanine in a laboratory setting is directly linked to its fundamental chemical and physical characteristics. The Boc protecting group enhances both the stability and solubility of the amino acid, making it highly compatible with standard protocols in organic and biochemical synthesis.[5][6]
Table 1: Key Physicochemical Data for Boc-D-3,3-Diphenylalanine
| Property | Value | Source(s) |
| CAS Number | 117027-46-0 | [5][7] |
| Molecular Formula | C₂₀H₂₃NO₄ | [5][7] |
| Molecular Weight | 341.4 g/mol | [5][7] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 154-159 °C | [5] |
| Optical Rotation | [α]ᴅ = -35 ± 2º (c=1 in MeOH) | [5] |
| Purity | ≥ 99% (HPLC) | [5] |
| Solubility | Soluble in DMSO and Methanol.[8] The Boc group generally enhances solubility in organic solvents.[5][9][10] | [5][8][9][10] |
| Storage Conditions | Store at 0-8°C in a dry, cool, and well-ventilated place.[5][6][7] | [5][6][7] |
Synthesis and Spectroscopic Characterization
The synthesis of Boc-protected amino acids is a well-established procedure in organic chemistry. Typically, it involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, often in a solvent mixture like 1,4-dioxane and water.[11][12] This reaction selectively introduces the Boc group onto the primary amine without affecting the carboxylic acid moiety.[12]
While specific spectral data for Boc-D-3,3-Diphenylalanine is not exhaustively compiled in public databases, its structure allows for predictable characterization by standard analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), aromatic protons from the two phenyl rings, and the α- and β-protons of the amino acid backbone. ¹³C NMR would similarly confirm the presence of the carbonyls (from the Boc group and the carboxylic acid), the quaternary β-carbon, and the distinct carbons of the phenyl and tert-butyl groups.[13]
-
Infrared (IR) Spectroscopy : Key stretches would include those for the N-H bond, the C=O of the urethane (Boc group) and the carboxylic acid, and aromatic C-H and C=C bonds from the phenyl rings.[14][15]
-
Mass Spectrometry (MS) : The molecular ion peak would correspond to the calculated molecular weight (341.40 g/mol ).[8] Fragmentation patterns would likely show the loss of the tert-butyl group or carbon dioxide.[16]
Applications in Scientific Research and Drug Development
The unique structural attributes of Boc-D-3,3-Diphenylalanine make it a valuable component in several advanced research areas.
Peptide Synthesis and Peptidomimetics
The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS).[4][5] The Boc strategy, while older than the more common Fmoc strategy, remains crucial for specific applications, particularly in solution-phase synthesis and for creating peptides with acid-sensitive residues where Fmoc chemistry might be less suitable.[][3]
The incorporation of the 3,3-diphenylalanine residue is a strategic choice to:
-
Induce Conformational Constraints : The steric hindrance from the two phenyl groups restricts the rotational freedom of the peptide backbone, forcing it into specific secondary structures like β-turns or helical motifs.[4]
-
Enhance Stability : The bulky side chain can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in-vivo half-life of the resulting peptide therapeutic.[9][10]
-
Increase Hydrophobicity : The phenyl groups significantly increase the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[4][17]
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Drug Development
Boc-D-3,3-Diphenylalanine is a key intermediate in the synthesis of novel therapeutics, particularly in oncology and neurology where peptide-based drugs are gaining prominence.[5][6] Its ability to stabilize specific conformations is crucial for designing ligands with high affinity and selectivity for biological targets like G-protein coupled receptors (GPCRs) or enzymes. Researchers also use this and similar diphenylalanine derivatives as models to study protein aggregation phenomena, such as that seen in Alzheimer's disease, and to screen for potential inhibitors.[18]
Material Science and Biochemical Research
Beyond therapeutics, this compound is explored in the development of novel biomaterials.[4] The self-assembly properties of diphenylalanine and its derivatives can be harnessed to create nanostructures like hydrogels, nanotubes, and nanowires for applications in tissue engineering and targeted drug delivery.[4][17][19] In biochemical research, peptides incorporating this residue serve as probes to study protein-protein interactions and enzyme mechanisms.[5][10]
Experimental Protocol: Incorporation into a Peptide via Boc-SPPS
This protocol outlines the manual steps for a single coupling cycle using Boc-D-3,3-Diphenylalanine on a peptide-resin. It is a self-validating system where successful completion of each step is confirmed before proceeding.
Prerequisites:
-
Solid support resin with the initial amino acid attached (e.g., PAM resin).
-
All solvents (DCM, DMF) should be peptide synthesis grade.
-
Reagents: Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt).
Workflow:
-
Resin Swelling:
-
Place the peptide-resin in a fritted reaction vessel.
-
Add Dichloromethane (DCM) and gently agitate for 30-60 minutes to swell the resin beads, ensuring accessibility of reactive sites.[20]
-
Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Add a solution of 25-50% TFA in DCM to the resin.[20]
-
Agitate for 2 minutes, then drain.
-
Add a fresh portion of the TFA/DCM solution and agitate for an additional 20-30 minutes.[13][20] This ensures complete removal of the Boc group, which is validated by a positive Kaiser test on a small sample of beads.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5-6 times) to remove all residual acid.[13]
-
-
Neutralization:
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve Boc-D-3,3-Diphenylalanine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. Cool the solution to 0°C. Add DCC (3 equivalents) and allow the activation to proceed for 10-15 minutes. A precipitate of dicyclohexylurea (DCU) will form.[20]
-
Coupling: Filter the activation mixture to remove the DCU precipitate and add the solution containing the activated amino acid to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[13]
-
-
Validation and Progression:
-
Monitor the reaction's completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling, as the primary amine is now acylated.[13]
-
If the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The peptide-resin is now ready for the next deprotection-coupling cycle.
-
Caption: Step-by-step experimental workflow for a single SPPS coupling cycle.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe and effective use of all laboratory chemicals is a primary responsibility. Adherence to established safety protocols is non-negotiable.
-
Handling : Always handle Boc-D-3,3-Diphenylalanine in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[7][21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (tested to EN 374), safety goggles with side-shields, and a lab coat.[21][22]
-
First Aid :
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[21]
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[21]
-
Eye Contact : Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[21]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[21]
-
-
Storage : Store the container tightly closed in a dry, cool (0-8°C), and well-ventilated place.[5][6][21] Keep it away from incompatible materials such as strong oxidizing agents.[7][22]
References
-
The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis of some dipeptides containing L-phenylalanine and evaluation of their biological activity. Scholars Research Library - Der Pharma Chemica. [Link]
-
Mastering Peptide Synthesis: The Essential Guide to Boc-L-3,3-Diphenylalanine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Boc-D-phenylalanine. PubChem - NIH. [Link]
-
BOC-D-alanine. PubChem - NIH. [Link]
-
Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. FLORE - University of Florence. [Link]
-
Safety Data Sheet: Boc-L-Phenylalanine. Carl ROTH. [Link]
-
Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. CNR-IRIS. [Link]
-
Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link]
-
Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. [Link]
-
Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers. RSC Publishing. [Link]
-
Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. [Link]
-
N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses Procedure. [Link]
-
Diphenylalanine as a Reductionist Model for the Mechanistic Characterization of β-Amyloid Modulators. PubMed. [Link]
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